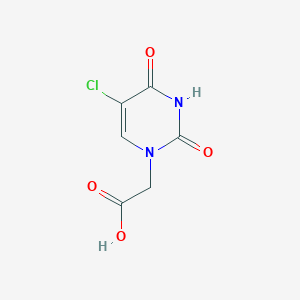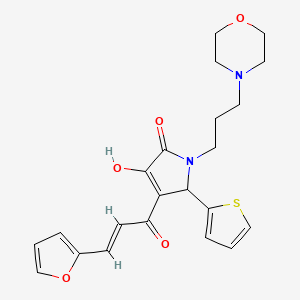
3-(3-Fluor-4-morpholinophenyl)-3-oxopropannitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile is an organic compound that features a fluoro-substituted phenyl ring and a morpholine moiety
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly antibiotics.
Wirkmechanismus
Target of Action
The primary target of the compound 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile is the bacterial protein synthesis machinery . Specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This interaction is crucial for the compound’s antibacterial activity.
Mode of Action
3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The compound 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, it inhibits the formation of the 70S initiation complex, thereby preventing the translation of mRNA into protein . This disruption of protein synthesis leads to the inhibition of bacterial growth and reproduction .
Pharmacokinetics
It is known that the compound is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics .
Result of Action
The molecular and cellular effects of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile’s action result in the inhibition of bacterial growth and reproduction . By preventing the formation of the 70S initiation complex, the compound disrupts protein synthesis, which is essential for bacterial survival and proliferation .
Action Environment
The action, efficacy, and stability of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile can be influenced by various environmental factors. It is known, though, that the compound is used for the treatment of serious infections caused by Gram-positive bacteria that are resistant to other antibiotics , suggesting that it is effective in diverse biological environments where these bacteria are found.
Biochemische Analyse
Biochemical Properties
It is known that this compound is an intermediate in the synthesis of linezolid, an antibiotic used for the treatment of Gram-positive bacteria that are resistant to other antibiotics . It interacts with various enzymes and proteins during the synthesis process .
Cellular Effects
Given its role as an intermediate in the synthesis of linezolid, it may influence cell function by contributing to the production of this antibiotic .
Molecular Mechanism
In the synthesis of linezolid, it reacts with bromomethyloxirane forming an oxazolidone moiety .
Metabolic Pathways
It is known to be an intermediate in the synthesis of linezolid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile typically involves the reaction of 3-fluoro-4-morpholinoaniline with appropriate reagents under controlled conditions. One common method involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by reduction of the nitro group . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Commonly involves the replacement of a functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as iron (Fe) and ammonium chloride (NH4Cl) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) and potassium hydroxide (KOH) in solvents like isopropanol (i-PrOH) and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, an antibiotic.
N-(3-Fluoro-4-morpholinophenyl)acetamide: Another derivative with potential biological activities.
Uniqueness
3-(3-Fluoro-4-morpholinophenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. Its fluoro-substituted phenyl ring and morpholine moiety make it a valuable intermediate in the synthesis of various bioactive compounds, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-morpholin-4-ylphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-9-10(13(17)3-4-15)1-2-12(11)16-5-7-18-8-6-16/h1-2,9H,3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUCQLKPMVTMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)CC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2576914.png)
![2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide](/img/structure/B2576915.png)

![1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2576919.png)
![(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2576920.png)
![3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2576923.png)

![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)
![ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate](/img/structure/B2576929.png)

![1-[(2-Chlorophenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2576932.png)
![2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2576933.png)
![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)
![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)
